Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2648948-25-6) is a synthetic spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonane core, an aminomethyl substituent at position 1, and a Boc-protected nitrogen at position 2. This scaffold belongs to the class of spirocyclic oxetanes, which have been recognized as privileged structures in medicinal chemistry due to their three-dimensional character, rigidity, and well-defined exit vectors.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B13519847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1CN)CCOCC2
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13(10(15)8-14)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3
InChIKeyZTPVDFJXJOVBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: A Spirocyclic Oxetane Building Block for MedChem Procurement


Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2648948-25-6) is a synthetic spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonane core, an aminomethyl substituent at position 1, and a Boc-protected nitrogen at position 2 [1]. This scaffold belongs to the class of spirocyclic oxetanes, which have been recognized as privileged structures in medicinal chemistry due to their three-dimensional character, rigidity, and well-defined exit vectors [2]. The 7-oxa-2-azaspiro[3.5]nonane framework itself has been reported as a potential bioisostere of pipecolic acid [3], while spirocyclic oxetanes more broadly act as structural analogues of morpholine with superior solubilizing capacity [4]. The compound carries a free aminomethyl handle and a Boc-protected secondary amine, offering orthogonal reactivity for fragment-based drug discovery and scaffold elaboration [1].

Why Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Cannot Be Replaced by Its Closest Analogs Without Consequence


Close analogs of this compound—most notably the regioisomer tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1403766-68-6) and the des-aminomethyl parent 7-oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3)—differ in the spatial positioning of the oxetane oxygen, the azetidine nitrogen, and the aminomethyl group . In the target compound, the aminomethyl is attached at position 1 of the azetidine ring with the oxygen in the tetrahydropyran ring at position 7; in the regioisomer, these heteroatom positions are swapped [1]. This positional isomerism alters both the pKa of the basic nitrogen (predicted pKa ~10.62 for the 2-oxa-7-aza scaffold vs. distinct values for the 7-oxa-2-aza scaffold due to different through-bond inductive effects of the oxetane oxygen [2]) and the trajectory of the aminomethyl vector, which directly impacts pharmacophore geometry and target engagement [3]. Generic substitution between these regioisomers therefore risks altering binding affinity, selectivity, and physicochemical property profiles in unpredictable ways.

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: Aminomethyl Position Determines Heteroatom Topology and Predicted Basicity

The target compound tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2648948-25-6) is a regioisomer of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1403766-68-6). In the target compound, the spirocyclic scaffold positions the oxetane oxygen at position 7 and the Boc-protected azetidine nitrogen at position 2, with the aminomethyl group at position 1 [1]. In the comparator, the oxygen resides at position 1 (oxetane) and the Boc-protected nitrogen at position 7 (piperidine ring), with the aminomethyl at position 2 [2]. This heteroatom swap results in distinct predicted basicity: the 2-oxa-7-azaspiro scaffold (comparator family) has a predicted pKa of 10.62 ± 0.20 , while the 7-oxa-2-azaspiro scaffold of the target compound is expected to exhibit a lower pKa due to the closer proximity of the electron-withdrawing oxetane oxygen to the basic nitrogen (γ-position effect decreasing pKa by up to ~2.6 units in analogous piperidine-oxetane systems) [3]. The target compound's XLogP3-AA is 0.5 [1], compared to a predicted logP of approximately 0.06 for the unsubstituted parent scaffold [4], indicating the aminomethyl and Boc groups modulate lipophilicity in a measurable way.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Oxetane-Containing Scaffold Delivers 4- to >4000-Fold Aqueous Solubility Increase Over Gem-Dimethyl Analogs

The 7-oxa-2-azaspiro[3.5]nonane framework of the target compound incorporates an oxetane ring, which has been shown to act as a bioisostere for gem-dimethyl groups and carbonyl functionalities. In a landmark study by Wuitschik et al. (2010), substitution of a gem-dimethyl group with an oxetane increased aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. Furthermore, spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane were shown to be structural analogues of morpholine and to even surpass the solubilizing ability of morpholine by a factor of 3 for the compound termed 'homospiro-morpholine' [2]. In a more recent matched molecular pair analysis, the oxetane modification consistently lowered logD by approximately 0.8 units and significantly decreased human plasma protein binding [3]. These class-level property trends apply to the target compound by virtue of its oxetane-containing spirocyclic architecture.

Physicochemical Property Optimization Solubility Enhancement Bioisosteric Replacement

MAO-B Inhibitory Activity Profile of the Regioisomeric Comparator Informs Target Selection Strategy

The regioisomeric comparator tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1403766-68-6) has been explored as a scaffold for monoamine oxidase B (MAO-B) inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported derivatives of this comparator exhibiting selective MAO-B inhibition with IC50 values in the low nanomolar range [1]. The target compound (CAS 2648948-25-6), with its aminomethyl group at position 1 and reversed oxygen/nitrogen topology, presents a distinct pharmacophoric geometry. This difference in the trajectory of the aminomethyl vector and the altered electronic environment of the basic nitrogen (see Evidence_Item 1) means that structure-activity relationships established for the 1-oxa-7-aza scaffold cannot be directly extrapolated to the 7-oxa-2-aza scaffold [2]. For programs targeting MAO-B or related amine oxidases, the target compound offers an underexplored regioisomeric space with potentially differentiated selectivity profiles.

Monoamine Oxidase B Inhibition Neuropharmacology Enzyme Inhibition

7-Oxa-2-azaspiro[3.5]nonane Scaffold Validated in MPS1 and EZH2 Kinase Inhibitor Programs with Sub-Nanomolar Potency

The 7-oxa-2-azaspiro[3.5]nonane scaffold—the core framework of the target compound—has been employed in multiple kinase inhibitor programs. In MPS1 (TTK) kinase inhibition, a derivative incorporating the 7-oxa-2-azaspiro[3.5]nonan-2-yl moiety demonstrated an IC50 of 2 nM against full-length MPS1 kinase [1]. In the EZH2 methyltransferase inhibitor space, elaborated analogues bearing the same scaffold achieved IC50 values of <0.5 nM and 5 nM in biochemical methylation assays [2][3]. These data confirm that the 7-oxa-2-azaspiro[3.5]nonane core is not merely a theoretical bioisostere but a functionally validated fragment in high-potency kinase inhibitor contexts. The target compound, with its free aminomethyl group at position 1, serves as an advanced intermediate that places the primary amine handle at the vector shown to be critical for potency in these kinase programs .

Kinase Inhibition Cancer Therapeutics MPS1 EZH2

Dual Orthogonal Functional Handles Enable Sequential Derivatization Without Protecting Group Manipulation

The target compound combines two chemically distinct reactive sites within a single intermediate: a free primary aminomethyl group (nucleophilic amine) at position 1 and a Boc-protected secondary amine (latent nucleophile after deprotection) at position 2 of the spirocyclic system [1]. This contrasts with the parent scaffold 7-oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3), which has only the unprotected secondary amine and requires additional synthetic steps to install an aminomethyl equivalent . Similarly, the regioisomer CAS 1403766-68-6 presents the aminomethyl at position 2 with the Boc at position 7, which changes the spatial relationship between the two functional handles [2]. The target compound's molecular weight (256.34 g/mol), XLogP3 (0.5), and topological polar surface area (64.8 Ų) place it within lead-like chemical space [1], and its synthesis is reported to proceed with 95% purity . The compound is specifically noted as useful in the design of protease inhibitors, where the rigid spirocyclic scaffold pre-organizes the aminomethyl and Boc-protected amine for interaction with catalytic residues [3].

Synthetic Chemistry Fragment Elaboration Orthogonal Protection

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Optimization Leveraging the Validated 7-Oxa-2-azaspiro[3.5]nonane Scaffold

Procurement of this compound is directly justified for medicinal chemistry teams pursuing MPS1 (TTK) or EZH2 kinase inhibitor programs. The 7-oxa-2-azaspiro[3.5]nonane scaffold has demonstrated sub-nanomolar to low-nanomolar potency in biochemical kinase assays (MPS1 IC50 = 2 nM; EZH2 IC50 < 0.5 nM) [7][8]. The target compound's aminomethyl group at position 1 provides a conjugation handle that aligns with the vector known to engage the kinase hinge region, while the Boc-protected nitrogen at position 2 allows for subsequent deprotection and diversification. This enables rapid construction of focused compound libraries for structure-activity relationship (SAR) exploration without requiring multi-step synthesis of the spirocyclic core.

Fragment-Based Drug Discovery with a Lead-Like Spirocyclic Building Block

With MW = 256.34, XLogP3 = 0.5, TPSA = 64.8 Ų, and two orthogonal reactive handles, this compound occupies lead-like chemical space suitable for fragment-based drug discovery (FBDD) [7]. The spirocyclic architecture imposes conformational rigidity and three-dimensionality that are desirable for exploring novel chemical space and achieving selectivity against flat aromatic binding sites [8]. The free aminomethyl group enables direct amide coupling or reductive amination with carboxylic acid or aldehyde fragments, while the Boc group can be unmasked to reveal a secondary amine for further elaboration. This dual-handle design supports both fragment growing and merging strategies.

Protease Inhibitor Design Exploiting Pre-Organized Amine Geometry

The compound is explicitly cited as an intermediate useful in the design of protease inhibitors [7]. The rigid spirocyclic framework pre-organizes the aminomethyl group and the Boc-protected nitrogen in a defined spatial relationship, mimicking the geometry of transition-state analogues or substrate-mimetic inhibitors. The oxetane oxygen at position 7 can additionally serve as a hydrogen bond acceptor, interacting with the catalytic oxyanion hole or backbone NH groups in the protease active site [8]. This makes the compound a strategic procurement choice for antiviral (e.g., SARS-CoV-2 3CLpro, HCV NS3) or anticancer (e.g., proteasome, DPP4) protease inhibitor programs.

Scaffold Hopping from Morpholine- or Piperidine-Containing Leads

Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane have been shown to act as structural analogues of morpholine, surpassing its solubilizing ability by a factor of 3 [7]. The 7-oxa-2-azaspiro[3.5]nonane scaffold extends this concept to a homologous system that can replace morpholine or piperidine fragments in existing lead compounds. The target compound, with its aminomethyl substitution, provides an entry point for replacing N-substituted piperidines or morpholines while simultaneously improving aqueous solubility (4- to >4000-fold over gem-dimethyl analogs) and metabolic stability [8]. This supports scaffold-hopping campaigns where improved developability parameters are sought without sacrificing target engagement.

Quote Request

Request a Quote for Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.